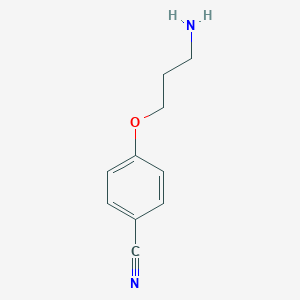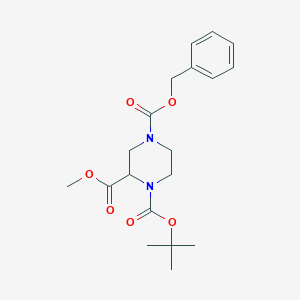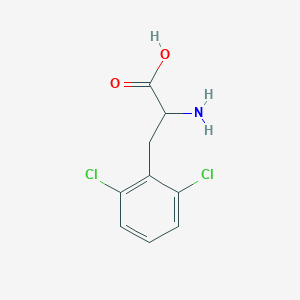
Diethyl-Fluor(phenylsulfonyl)methylphosphonat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl fluoro(phenylsulfonyl)methylphosphonate, also known as McCarthy’s reagent, is a chemical compound with the molecular formula C11H16FO5PS and a molecular weight of 310.28 . It is a phosphonate ester that contains a phenylsulfonyl group and a fluorine atom on the carbon atom adjacent to the phosphorus atom.
Synthesis Analysis
This compound is generally synthesized via the reaction of diethyl-chloromethylphosphonate with phenylsulfonylamine and potassium fluoride. The reaction is carried out in anhydrous acetone or dimethylformamide (DMF) at room temperature or under reflux.Molecular Structure Analysis
The molecular structure of Diethyl fluoro(phenylsulfonyl)methylphosphonate is represented by the formula C11H16FO5PS . The exact mass is 310.04400 .Chemical Reactions Analysis
Diethyl fluoro(phenylsulfonyl)methylphosphonate is a reactant for several types of reactions. These include radical-mediated thiodesulfonylation reactions, preparation of Bacillus subtilis S-ribosylhomocysteinase inhibitors, phenyl fluorovinyl sulfones via Julia olefination, Horner-Wadsworth-Emmons reaction, and Negishi cross-coupling .Physical And Chemical Properties Analysis
Diethyl fluoro(phenylsulfonyl)methylphosphonate has a predicted density of 1.293±0.06 g/cm3 . The melting point is 61-65°C , and the predicted boiling point is 436.3±45.0 °C . It is a colorless liquid, soluble in organic solvents such as ethanol, acetone, and chloroform.Wissenschaftliche Forschungsanwendungen
Radikalvermittelte Thiodesulfonierungsreaktionen
Diese Verbindung kann auch als Reaktant in radikalvermittelten Thiodesulfonierungsreaktionen verwendet werden . Diese Reaktionen sind wichtig für die Synthese verschiedener schwefelhaltiger Verbindungen .
Herstellung von Bacillus subtilis S-Ribosylhomocysteinase-Inhibitoren
Diethyl-Fluor(phenylsulfonyl)methylphosphonat kann zur Herstellung von Bacillus subtilis S-Ribosylhomocysteinase-Inhibitoren verwendet werden . Diese Inhibitoren sind potenzielle therapeutische Mittel zur Behandlung bestimmter bakterieller Infektionen .
Julia-Olefinierung
Diese Verbindung kann in der Julia-Olefinierung zur Synthese von Phenyl-Fluorvinyl-Sulfonen verwendet werden . Diese Sulfone sind nützliche Zwischenprodukte in der organischen Synthese .
Negishi-Kreuzkupplung
Schließlich kann this compound als Reaktant in der Negishi-Kreuzkupplung verwendet werden . Diese Reaktion ist ein leistungsstarkes Werkzeug zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen, einem fundamentalen Prozess in der organischen Chemie .
Wirkmechanismus
Target of Action
Diethyl fluoro(phenylsulfonyl)methylphosphonate, also known as McCarthy’s reagent , is primarily used in the Horner-Emmons reaction. The primary target of this compound is the carbonyl group of an aldehyde.
Mode of Action
The compound acts as a phosphonate carbanion donor in the Horner-Emmons reaction. A strong base, such as lithium bis(trimethylsilyl)amide (LiHMDS), deprotonates the molecule, generating a carbanion at the alpha carbon (the carbon next to the carbonyl group). This carbanion then reacts with the carbonyl group of the aldehyde, forming a new carbon-carbon double bond and incorporating the fluorine atom into the final product.
Biochemical Pathways
The primary biochemical pathway involved is the Horner-Emmons reaction, which is a key method for synthesizing terminal vinyl fluorides. These vinyl fluorides are valuable building blocks in organic synthesis, particularly for the development of pharmaceuticals.
Pharmacokinetics
Its molecular weight (31028 g/mol ) and predicted density (1.293±0.06 g/cm3 ) suggest that it may have good bioavailability
Result of Action
The result of the action of Diethyl fluoro(phenylsulfonyl)methylphosphonate is the formation of terminal vinyl fluorides. These compounds are important in the synthesis of various pharmaceuticals.
Action Environment
The action of Diethyl fluoro(phenylsulfonyl)methylphosphonate is influenced by several environmental factors. For instance, the presence of a strong base is necessary for the deprotonation of the molecule and the subsequent reaction with the aldehyde Additionally, the reaction is likely sensitive to temperature and pH, although specific details are not available
Vorteile Und Einschränkungen Für Laborexperimente
Diethyl fluoro(phenylsulfonyl)methylphosphonate has several advantages for lab experiments, such as its high reactivity and ability to irreversibly inhibit enzymes. However, it also has limitations such as its toxicity and potential for environmental contamination. Therefore, proper handling and disposal of Diethyl fluoro(phenylsulfonyl)methylphosphonate are essential to ensure the safety of researchers and the environment.
Zukünftige Richtungen
Diethyl fluoro(phenylsulfonyl)methylphosphonate has several potential future directions in scientific research, such as the development of new drugs that target acetylcholinesterase and other enzymes involved in various diseases. Additionally, Diethyl fluoro(phenylsulfonyl)methylphosphonate can be used in the study of enzyme mechanisms and the synthesis of new organophosphorus compounds. Further research is needed to fully understand the potential applications of Diethyl fluoro(phenylsulfonyl)methylphosphonate in scientific research.
Conclusion:
Diethyl fluoro(phenylsulfonyl)methylphosphonate is a highly reactive compound that has been widely used in scientific research due to its unique properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Diethyl fluoro(phenylsulfonyl)methylphosphonate has the potential to be used in the development of new drugs and the study of enzyme mechanisms, and further research is needed to fully understand its potential applications in scientific research.
Synthesemethoden
The synthesis of Diethyl fluoro(phenylsulfonyl)methylphosphonate involves the reaction of diethyl phosphite with fluoro(phenylsulfonyl) chloride in the presence of a base. The reaction yields Diethyl fluoro(phenylsulfonyl)methylphosphonate as a colorless liquid with a boiling point of 118-119°C. The purity of Diethyl fluoro(phenylsulfonyl)methylphosphonate can be determined using various analytical techniques such as gas chromatography and nuclear magnetic resonance spectroscopy.
Eigenschaften
IUPAC Name |
[diethoxyphosphoryl(fluoro)methyl]sulfonylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FO5PS/c1-3-16-18(13,17-4-2)11(12)19(14,15)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOWVYVTKZRXGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(F)S(=O)(=O)C1=CC=CC=C1)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FO5PS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20474229 |
Source


|
| Record name | Diethyl fluoro(phenylsulfonyl)methylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
114968-97-7 |
Source


|
| Record name | Diethyl fluoro(phenylsulfonyl)methylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is significant about the synthesis method described for Diethyl fluoro(phenylsulfonyl)methylphosphonate?
A1: The research highlights a novel synthesis process for Diethyl fluoro(phenylsulfonyl)methylphosphonate that is both straightforward and scalable. [, ] This means the process can be readily adapted for large-scale production, which is crucial for potential industrial applications. [] The emphasis on safety during the scale-up process further suggests a focus on developing a commercially viable synthesis method. []
Q2: Can you elaborate on the safety aspect mentioned in the research regarding Diethyl fluoro(phenylsulfonyl)methylphosphonate synthesis?
A2: While the abstracts don't delve into specific safety measures, the statement "easily and safely performed on a multi-kilogram scale" [] implies that the researchers prioritized safety considerations during the development of the synthesis protocol. This could involve using less hazardous reagents, implementing stringent process control measures, or designing the procedure to minimize the risk of exothermic reactions or the generation of toxic byproducts.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine](/img/structure/B169497.png)



![3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1H-indole](/img/structure/B169504.png)